molecular formula C7H7Cl3N2 B14588306 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- CAS No. 61514-50-9

1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)-

Cat. No.: B14588306
CAS No.: 61514-50-9
M. Wt: 225.5 g/mol
InChI Key: ZEMVVMFGDYAYOD-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a pyrazole ring substituted with two methyl groups and a trichloroethenyl group, which contributes to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the trichloroethenyl group, leading to the formation of new compounds.

    Substitution: The methyl and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.

Scientific Research Applications

1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which regulates many physiological processes . The compound’s unique structure allows it to bind to particular enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is unique due to its trichloroethenyl group, which imparts distinct reactivity and potential applications compared to other pyrazole derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

61514-50-9

Molecular Formula

C7H7Cl3N2

Molecular Weight

225.5 g/mol

IUPAC Name

1,3-dimethyl-4-(1,2,2-trichloroethenyl)pyrazole

InChI

InChI=1S/C7H7Cl3N2/c1-4-5(3-12(2)11-4)6(8)7(9)10/h3H,1-2H3

InChI Key

ZEMVVMFGDYAYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=C(Cl)Cl)Cl)C

Origin of Product

United States

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